1-(4-Fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
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Overview
Description
1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl, dimethyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-fluorophenylhydrazine with 3,5-dimethyl-4-(3-nitrophenyl)-1,2-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of an amino derivative by reducing the nitrophenyl group.
Substitution: Replacement of the fluorine atom with other functional groups such as methoxy or tert-butyl groups.
Scientific Research Applications
1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorophenyl and nitrophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of fluorine.
1-(4-methylphenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazole imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and methyl analogs. This can result in different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C17H14FN3O2/c1-11-17(13-4-3-5-16(10-13)21(22)23)12(2)20(19-11)15-8-6-14(18)7-9-15/h3-10H,1-2H3 |
InChI Key |
RQFQVOZIOOECDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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